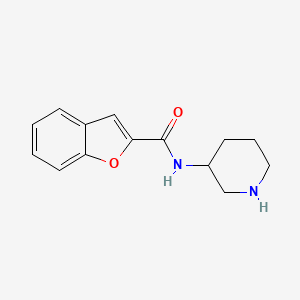

N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-piperidin-3-yl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C14H16N2O2/c17-14(16-11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,8,11,15H,3,5,7,9H2,(H,16,17) |

InChI Key |

GPTIFNWADGFGIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide typically involves the formation of the piperidine ring followed by its functionalization. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields various cyclic amines in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method can be scaled up smoothly, showcasing its utility in industrial applications.

Chemical Reactions Analysis

N-Alkylation Reactions

The piperidine nitrogen in this compound undergoes alkylation under basic conditions. A modified Finkelstein halogen-exchange reaction facilitates N-alkylation using 1-(3-iodopropyl)piperidine as the alkylating agent :

-

Reagents/Conditions : Sodium hydride (NaH), 1-(3-iodopropyl)piperidine, tetrabutylammonium bromide (TBAB), potassium iodide (KI), and potassium carbonate (K₂CO₃) in toluene at 60°C.

-

Mechanism : The reaction proceeds via in situ generation of the iodopropylpiperidine intermediate, which reacts with the deprotonated carboxamide anion.

-

Outcome : Substitution at the piperidine nitrogen yields derivatives such as N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides .

Transamidation Reactions

The carboxamide group participates in transamidation, enabling the introduction of diverse amine substituents. This reaction is critical for modifying biological activity :

-

Reagents/Conditions : Boc₂O (di-tert-butyl dicarbonate), DMAP (4-dimethylaminopyridine) in acetonitrile (MeCN), followed by amine nucleophiles (e.g., piperidine, aniline) in toluene at 60°C.

-

Mechanism : Boc protection of the carboxamide precedes nucleophilic attack by amines, leading to N-acyl transfer.

-

Outcome : Substituted benzofuran-2-carboxamides with tailored pharmacological profiles .

| Amine Nucleophile | Reaction Time | Product | Yield |

|---|---|---|---|

| Piperidine | 12 h | N-Piperidinylbenzofuran-2-carboxamide | 82% |

| Aniline | 8 h | N-Phenylbenzofuran-2-carboxamide | 76% |

Protection/Deprotection of the Piperidine Nitrogen

The primary amine on the piperidine ring can be selectively protected and deprotected for synthetic flexibility :

-

Protection : Boc₂O in tetrahydrofuran (THF) at room temperature.

-

Deprotection : Methanolic HCl under reflux.

-

Outcome : Temporary masking of the amine enables subsequent reactions at other functional groups without interference .

| Step | Reagents | Conditions | Result |

|---|---|---|---|

| Boc Protection | Boc₂O, THF | RT, 4 h | N-Boc-piperidine derivative |

| Acidic Deprotection | HCl/MeOH | Reflux, 2 h | Free piperidine amine |

C–H Arylation

While not directly reported for this compound, analogous benzofuran derivatives undergo palladium-catalyzed C–H arylation at the benzofuran ring :

-

Catalyst : Pd(OAc)₂ with 8-aminoquinoline directing groups.

-

Conditions : Acetic acid (AcOH) as solvent, 100°C.

-

Outcome : Functionalization at the C5 position of the benzofuran core, enabling further derivatization .

Key Research Findings

-

Sigma Receptor Affinity : N-Alkylated derivatives exhibit high sigma-1 receptor binding (Kᵢ = 7.8–34 nM) .

-

Synthetic Efficiency : Microwave-assisted Perkin rearrangements reduce reaction times from hours to minutes (e.g., 5 minutes vs. 3 hours) .

-

Industrial Scalability : Continuous flow reactions improve yields and reproducibility for large-scale synthesis .

This compound’s reactivity profile highlights its adaptability in medicinal chemistry, particularly for designing sigma receptor ligands. Future research could explore its electrochemical properties or catalytic applications.

Scientific Research Applications

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzofuran moiety, known for its anti-inflammatory and antimicrobial properties, and is classified as a piperidine derivative, commonly used in pharmaceutical applications due to their diverse biological activities. Carboxamides feature a carbonyl group (C=O) attached to a nitrogen atom and are related to benzofuran derivatives, recognized for their pharmacological properties.

Synthesis

The synthesis of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves multi-step organic synthesis techniques requiring careful control of reaction conditions like temperature and solvent choice to optimize yields and purity.

Chemical Reactions

This compound can participate in various chemical reactions due to its functional groups, making it versatile for further synthetic modifications.

Physical Properties

The physical properties of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide are: Molecular Weight: 300.36 g/mol, Solubility: Soluble in organic solvents. The melting point and Log P (octanol-water partition coefficient) are not readily available or determined. These properties influence its behavior in biological systems and its formulation in pharmaceutical applications.

Scientific Applications

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide holds promise in several scientific fields. Piperidine derivatives have potential anticancer activity . Piperidine moiety introduction improved the brain exposure of the resulting dual inhibitor, and showed antioxidant and metal chelating properties . Benzofuran derivatives have demonstrated antimicrobial and anticancer properties . Novel processes for the preparation of benzofuran-2-carboxamide derivatives have been developed, along with their intermediates, or a pharmaceutically acceptable salt thereof, in high yield and purity .

Role in Alzheimer's Disease Therapy

Piperidine-containing compounds have been explored for Alzheimer's disease therapy . Studies have shown that piperidine incorporation can improve brain exposure of dual inhibitors and exhibit antioxidant and metal chelating properties . Some derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects, targeting the beta secretase enzyme, along with dual cholinesterase inhibition .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological target and the compound’s structure .

Comparison with Similar Compounds

N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride

Molecular Formula : C₁₄H₁₆N₂O₂·HCl

Molecular Weight : 280.74 g/mol

Key Features :

- The piperidine substituent is at the 4-position instead of the 3-position, altering spatial orientation in target binding.

- Hydrochloride salt enhances aqueous solubility, though it remains sparingly soluble in chloroform, methanol, and DMSO .

| Property | N-(Piperidin-3-yl) | N-(Piperidin-4-yl) HCl |

|---|---|---|

| Piperidine Position | 3 | 4 |

| Molecular Weight | 252.29 | 280.74 |

| Solubility | Not reported | Slight (organic solvents) |

| Bioavailability | Moderate (neutral) | Improved (salt form) |

Impact : The 4-position may reduce steric hindrance in flat binding pockets, while the hydrochloride salt improves formulation stability.

N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide

Molecular Formula : C₃₀H₃₀N₄O₂

Molecular Weight : 478.60 g/mol

Key Features :

- Hydrazide group replaces the carboxamide, introducing additional hydrogen-bond donors.

| Property | Target Compound | Hydrazide Analog |

|---|---|---|

| Functional Group | Carboxamide | Hydrazide |

| Molecular Weight | 252.29 | 478.60 |

| Solubility | Moderate | Likely lower (bulky substituents) |

| Target Affinity | Flexible | Enhanced (piperazine moiety) |

Impact : The hydrazide and phenylpiperazine groups may improve selectivity for serotonin or dopamine receptors but reduce metabolic stability due to the hydrazine linkage.

4-Ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide

Molecular Formula : C₁₆H₁₅FN₂O₅

Molecular Weight : 334.31 g/mol

Key Features :

- Ethynyl group enhances rigidity and metabolic stability.

- Sulfamoylphenyl moiety introduces sulfonamide functionality, often associated with enzyme inhibition (e.g., carbonic anhydrase) .

| Property | Target Compound | Ethynyl-Sulfamoyl Analog |

|---|---|---|

| Substituents | None | Ethynyl, sulfamoyl |

| Molecular Weight | 252.29 | 334.31 |

| Pharmacokinetics | Moderate | Improved stability |

Impact : The ethynyl group resists oxidative metabolism, while the sulfamoyl group broadens target applicability to enzymatic pathways.

N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide

Key Features :

| Property | Target Compound | Bicyclic Analog |

|---|---|---|

| Structural Rigidity | Flexible | High |

| Solubility | Moderate | Reduced (hydrophobic core) |

| Selectivity | Broad | High (rigid scaffold) |

Impact : The rigid scaffold may improve binding to conformational-specific targets but complicate synthetic accessibility.

3-Methyl-N-(naphthalen-1-ylmethyl)-4-(piperidin-4-yloxy)-1-benzofuran-2-carboxamide

Molecular Formula : C₂₆H₂₆N₂O₃

Molecular Weight : 414.50 g/mol

Key Features :

- Naphthalenylmethyl group increases lipophilicity and membrane permeability.

- Piperidin-4-yloxy ether linkage alters electronic properties compared to carboxamide .

| Property | Target Compound | Naphthalenylmethyl Analog |

|---|---|---|

| Lipophilicity | Moderate | High |

| Binding Mode | Carboxamide | Ether linkage |

| Half-life | Short | Prolonged (lipophilic) |

Impact : The naphthalene group may enhance blood-brain barrier penetration but raise toxicity risks due to accumulation.

Biological Activity

N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential anticancer and neuropharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and receptor interactions.

Chemical Structure and Synthesis

The compound features a benzofuran backbone substituted with a piperidine moiety. Its synthesis often involves N-arylation and N-alkylation techniques, producing derivatives that exhibit varying biological activities. For instance, the compound KSCM-1, a derivative of this compound, has shown high affinity for sigma-1 receptors, with a Ki value of 27.5 nM, indicating its potential as a selective ligand for these receptors .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has been tested against several cancer cell lines, including:

- Hepatocellular carcinoma (HePG2)

- Cervical carcinoma (Hela)

- Breast cancer (MCF-7)

- Prostate cancer (PC3)

The compound's anticancer activity is attributed to its dual inhibitory effects on key signaling pathways involved in tumor growth:

- Inhibition of PI3K Pathway : This pathway is crucial for cell growth and survival. Inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

- Inhibition of VEGFR-2 : By inhibiting this receptor, the compound disrupts angiogenesis, which is essential for tumor growth and metastasis .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HePG2 | 9.73 |

| Hela | 7.94 |

| MCF-7 | 12.61 |

| PC3 | 19.92 |

These results suggest that the compound is particularly effective against cervical and hepatocellular carcinoma cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Cell Cycle Arrest : In Hela cells treated with the compound, a significant arrest in the G1/S phase was observed, indicating its role in disrupting the cell cycle. Approximately 51.23% of cells were arrested compared to 42.99% in control groups .

- Apoptosis Induction : The compound also induced apoptosis, with 24.71% of treated cells entering the pre-G1 phase after 48 hours, compared to only 1.78% in control cells .

- Receptor Binding Studies : The binding affinity of synthesized derivatives at sigma receptors has been extensively studied, revealing selectivity that may contribute to their therapeutic effects .

Q & A

Q. What are the standard synthetic routes for N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with piperidine-containing amines. General procedures (e.g., "Procedure A/B") use carbodiimide-based coupling agents like EDCI/HOBt. Optimization strategies include:

- Adjusting reaction time and temperature to minimize side reactions.

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Purification via recrystallization (e.g., HCl salt formation in MeOH/EtOH) .

- Example : Compound 31 (45% yield, Procedure A) vs. Compound 13 (85% yield, Procedure B) highlights the impact of amine precursors and purification methods on yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of This compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include benzofuran aromatic protons (δ 7.2–7.6 ppm), piperidine methylene/methine groups (δ 1.5–3.5 ppm), and carboxamide NH (δ 8.6–8.7 ppm). Coupling constants (e.g., J = 7.2–8.0 Hz) confirm stereochemistry .

- Melting Point : Consistency with literature values (e.g., 209–212°C for HCl salts) validates purity .

- Elemental Analysis : Matches calculated C, H, N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How does This compound act as an α7 nicotinic acetylcholine receptor (nAChR) agonist, and what in vivo models validate its cognitive-enhancing effects?

- Methodological Answer :

- Mechanism : Binds to α7 nAChR with high selectivity, enhancing synaptic plasticity via Ca²⁺ influx and downstream CREB phosphorylation .

- In Vivo Validation :

- Rodent Morris Water Maze : Improved spatial working memory at 1 mg/kg (oral).

- Novel Object Recognition Test : Enhanced recognition memory (dose-dependent) .

- Critical Parameters : Dose timing relative to cognitive task, strain-specific receptor density variations .

Q. What strategies can address discrepancies in reported biological activity data of This compound across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting receptor binding .

- Pharmacokinetic Profiling : Assess bioavailability differences (e.g., plasma half-life, BBB penetration) due to salt forms (HCl vs. free base) .

- Model Selection : Compare transgenic (e.g., α7 nAChR-overexpressing mice) vs. wild-type models to isolate target effects .

Q. How do structural modifications of the benzofuran or piperidine moieties influence the compound's selectivity and efficacy at α7 nAChR?

- Methodological Answer :

- Benzofuran Substitutions : Electron-withdrawing groups (e.g., 5-iodo) enhance receptor affinity but reduce solubility. Compare Compound 31 (unsubstituted) vs. Compound 13 (5-iodo) .

- Piperidine Modifications : N-alkylation (e.g., 2-methoxyphenyl) improves metabolic stability but may alter off-target binding (e.g., 5-HT₃ receptors) .

- SAR Table :

| Modification | Efficacy (α7 nAChR IC₅₀) | Selectivity (vs. α4β2 nAChR) | Reference |

|---|---|---|---|

| Unsubstituted benzofuran | 12 nM | >100-fold | |

| 5-Iodo substitution | 8 nM | 50-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.